Cas no 20507-55-5 (rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol)

Technical Introduction: rac-(1R,2R,4R)-Bicyclo[2.2.2]oct-5-en-2-ylmethanol is a chiral bicyclic alcohol derivative characterized by its rigid bicyclo[2.2.2]octene scaffold. This compound exhibits stereochemical complexity due to its (1R,2R,4R) configuration, making it valuable for asymmetric synthesis and chiral auxiliary applications. The presence of a hydroxymethyl group at the 2-position enhances its utility as a building block in organic synthesis, particularly for constructing constrained frameworks or pharmacophores. Its bicyclic structure imparts stability and unique steric properties, beneficial for studying steric effects in catalytic systems or molecular recognition. The compound’s defined stereochemistry and functional group versatility make it suitable for research in medicinal chemistry, materials science, and enantioselective transformations.
rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol structure
20507-55-5 structure
Product Name:rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol
CAS No:20507-55-5
MF:C9H14O
MW:138.206862926483
CID:4634744
PubChem ID:12574070
Update Time:2025-06-25

rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]oct-5-ene-2-methanol, (1R,2R,4R)-
    • rac-[(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl]methanol
    • rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol
    • Inchi: 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2/t7-,8+,9+/m1/s1
    • InChI Key: KOCJWKFHBTXNJS-VGMNWLOBSA-N
    • SMILES: [C@@]12([H])CC[C@@]([H])(C=C1)C[C@H]2CO

rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol Pricemore >>

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Additional information on rac-(1R,2R,4R)-bicyclo2.2.2oct-5-en-2-ylmethanol

Comprehensive Overview of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol (CAS No. 20507-55-5)

The compound rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol (CAS No. 20507-55-5) is a chiral bicyclic alcohol with significant applications in organic synthesis and pharmaceutical research. Its unique bicyclo[2.2.2]octene framework and stereochemistry make it a valuable intermediate for constructing complex molecular architectures. Researchers and chemists frequently search for this compound due to its role in asymmetric catalysis, drug discovery, and material science. The growing demand for enantiomerically pure compounds has further highlighted the importance of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol in modern chemistry.

One of the key features of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol is its rigid bicyclic structure, which imparts steric constraints that are advantageous for controlling reaction stereoselectivity. This property is particularly relevant in the synthesis of bioactive molecules, where precise spatial arrangement of functional groups is critical. Recent studies have explored its use in designing novel chiral ligands for transition-metal catalysts, addressing the increasing interest in sustainable and efficient catalytic processes. The compound's versatility also extends to polymer chemistry, where it serves as a building block for high-performance materials.

In the context of green chemistry, rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol has garnered attention for its potential in reducing synthetic steps and minimizing waste. Researchers are investigating its application in atom-economical reactions, aligning with global trends toward environmentally friendly practices. Additionally, its stability under various conditions makes it a reliable candidate for industrial-scale processes. The compound's CAS No. 20507-55-5 is often queried in databases for detailed physicochemical data, reflecting its widespread use in both academic and industrial settings.

The stereochemistry of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol is another area of intense study. The presence of multiple stereocenters allows for diverse derivatization pathways, enabling the creation of libraries of structurally related compounds. This capability is invaluable in medicinal chemistry, where slight modifications can lead to significant changes in biological activity. Recent advancements in computational chemistry have further facilitated the prediction of its behavior in complex reactions, saving time and resources in experimental workflows.

From a commercial perspective, the availability of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol is critical for companies engaged in fine chemical production. Its role as a precursor for high-value intermediates underscores its economic importance. Manufacturers and suppliers often highlight its purity and consistency, as these factors directly impact downstream applications. The compound's CAS No. 20507-55-5 serves as a universal identifier, ensuring accurate communication across the supply chain.

Looking ahead, the continued exploration of rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ylmethanol is expected to yield new insights into its reactivity and applications. Innovations in catalytic methodologies and stereoselective synthesis will likely expand its utility, reinforcing its position as a cornerstone in synthetic chemistry. As the scientific community strives for more sustainable and efficient solutions, this compound will remain at the forefront of research and development.

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